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molecular formula C8H16N2O B1512028 1-Ethyl-6,6-dimethylpiperazin-2-one

1-Ethyl-6,6-dimethylpiperazin-2-one

Cat. No. B1512028
M. Wt: 156.23 g/mol
InChI Key: NXTLGLYIGYYZFG-UHFFFAOYSA-N
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Patent
US07435735B2

Procedure details

The compound was prepared from benzyl 4-ethyl-3,3-dimethyl-5-oxopiperazine-1-carboxylate using a procedure similar to that described in Example 66, Step 6, except that Degussa type 10% palladium on carbon was used as the catalyst, and the additional filtration with toluene was unnecessary.
Name
benzyl 4-ethyl-3,3-dimethyl-5-oxopiperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:8](=[O:9])[CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][C:4]1([CH3:21])[CH3:20])[CH3:2]>[Pd]>[CH2:1]([N:3]1[C:4]([CH3:21])([CH3:20])[CH2:5][NH:6][CH2:7][C:8]1=[O:9])[CH3:2]

Inputs

Step One
Name
benzyl 4-ethyl-3,3-dimethyl-5-oxopiperazine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(CN(CC1=O)C(=O)OCC1=CC=CC=C1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the additional filtration with toluene

Outcomes

Product
Name
Type
Smiles
C(C)N1C(CNCC1(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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